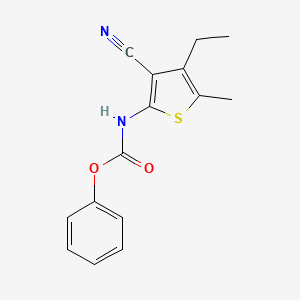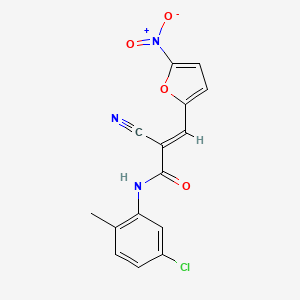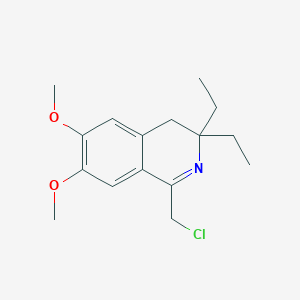![molecular formula C25H25FN2 B10901221 (2Z)-3-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B10901221.png)
(2Z)-3-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structural features This compound contains a pyrrole ring substituted with butyl and methyl groups, a fluorophenyl group, and a cyano group attached to an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the butyl and methyl groups through alkylation reactions. The fluorophenyl group is then attached via a coupling reaction, and the cyano group is introduced using a cyanation reaction. The final step involves the formation of the ethenyl linkage through a Wittig or similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicine, (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE might be investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties might make it suitable for use in coatings, adhesives, or other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-CHLOROPHENYL)-1-ETHENYL CYANIDE
- (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-METHOXYPHENYL)-1-ETHENYL CYANIDE
Uniqueness
What sets (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE apart from similar compounds is the presence of the fluorophenyl group. Fluorine atoms can significantly alter the compound’s chemical and biological properties, potentially enhancing its stability, reactivity, or binding affinity to biological targets.
Properties
Molecular Formula |
C25H25FN2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(Z)-3-[1-(4-butylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C25H25FN2/c1-4-5-6-20-7-13-25(14-8-20)28-18(2)15-22(19(28)3)16-23(17-27)21-9-11-24(26)12-10-21/h7-16H,4-6H2,1-3H3/b23-16+ |
InChI Key |
FMNQHCZCAKAEOV-XQNSMLJCSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C3=CC=C(C=C3)F)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10901141.png)
![(4Z)-4-[3,4-bis(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10901147.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901153.png)
![4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B10901156.png)
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10901178.png)

![tetramethyl 6'-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10901187.png)

![5-(3-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid](/img/structure/B10901195.png)
![3-[(4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10901203.png)

![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}](/img/structure/B10901229.png)
![(7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10901239.png)
![3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B10901240.png)
